molecular formula C19H14F3NO B2796054 1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-61-2

1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No.: B2796054
CAS No.: 868255-61-2
M. Wt: 329.322
InChI Key: GHAYEFNMOQQNKI-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that features a naphthyl group and a trifluoroanilino group connected by a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

    Formation of the Propanone Linker: This can be achieved through a Friedel-Crafts acylation reaction where 2-naphthyl is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Trifluoroanilino Group: The trifluoroanilino group can be introduced through a nucleophilic substitution reaction where the intermediate product from the first step is reacted with 2,3,4-trifluoroaniline under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthyl)-3-(2,4-difluoroanilino)-1-propanone
  • 1-(2-Naphthyl)-3-(2,3,5-trifluoroanilino)-1-propanone
  • 1-(2-Naphthyl)-3-(2,3,4-trichloroanilino)-1-propanone

Uniqueness

1-(2-Naphthyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to the specific arrangement of the trifluoroanilino group, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms can enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-15-7-8-16(19(22)18(15)21)23-10-9-17(24)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11,23H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAYEFNMOQQNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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